Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine), commonly known as CP-20,961, is a synthetic lipoidal amine widely procured as a potent immunological adjuvant and lipid nanocarrier component. Structurally characterized by two highly hydrophobic octadecyl chains and a polar diamine core, it readily self-assembles into liposomes and lipid emulsions. In procurement contexts, Avridine is primarily selected as a non-mineral oil alternative to traditional complete mycobacterial adjuvants, offering robust stimulation of both humoral and cell-mediated immunity—including macrophage activation and interferon induction—without the severe tissue reactogenicity associated with Freund's Complete Adjuvant. Its defined synthetic nature and high lipophilicity make it a highly reproducible precursor for advanced vaccine formulations and siRNA delivery vehicles [1].
Substituting Avridine with generic mineral oil emulsions (like Freund's Incomplete Adjuvant) or simple aluminum salts (Alum) frequently compromises application-critical performance, particularly in mucosal immunity and functional antibody generation. Standard oil emulsions often fail to stimulate the specific antigen-presenting cell (APC) pathways required to produce virus-neutralizing antibodies, yielding only non-protective binding antibodies [1]. Furthermore, replacing Avridine with other cationic lipids (such as dimethyldioctadecylammonium bromide, DDA) in liposomal manufacturing alters the physical stability and electrostatic thresholds of the formulation, leading to premature antigen leakage or pH-dependent flocculation during the encapsulation process [2]. Consequently, for workflows requiring precise liposomal integration and high mucosal antibody titers, generic substitution introduces unacceptable variability and reduced efficacy.
In comparative trials evaluating adjuvants for inactivated avian influenza virus (AIV) vaccines, positively charged liposomal Avridine significantly outperformed both non-adjuvanted antigens and standard oil-emulsion vaccines in generating localized immune responses. The liposomal Avridine formulation achieved the highest cumulative geometric mean hemagglutination inhibition (HI) titer of 111, compared to significantly lower titers for unadjuvanted controls (P < 0.05). Crucially, it provided the highest local antibody specific to AIV in respiratory lavages, a metric where standard oil emulsions underperformed [1].
| Evidence Dimension | Cumulative mean HI titer and local respiratory antibody response |
| Target Compound Data | Cumulative mean HI titer of 111 |
| Comparator Or Baseline | Unadjuvanted antigen and standard oil-emulsion |
| Quantified Difference | Highest significant HI titer (P < 0.05) and superior local respiratory lavage antibodies |
| Conditions | Turkeys vaccinated with H4N8, H5N2, and H7N3 inactivated AIV over an 8-week period |
For veterinary and mucosal vaccine developers, Avridine offers a measurable improvement in respiratory tract immunity compared to traditional oil emulsions, justifying its selection for aerosolized or intraoculonasal vaccines.
Avridine demonstrates a unique capacity to modulate antigen-presenting cell (APC) activity compared to traditional adjuvants. In a study using inactivated Foot and Mouth Disease Virus (FMDV), APCs from animals immunized with Avridine successfully elicited functional virus-neutralizing antibodies. In stark contrast, APCs from donors vaccinated using a water-soluble fraction (WSF) of Mycobacterium sp. or a standard oil emulsion induced anti-FMDV antibodies that were detectable only by ELISA, failing to provide neutralization. This highlights Avridine's specific role in promoting the differential presentation of viral B epitopes necessary for protective immunity [1].
| Evidence Dimension | Induction of virus-neutralizing antibodies via APCs |
| Target Compound Data | Elicited functional virus-neutralizing antibodies |
| Comparator Or Baseline | Mycobacterium WSF and standard oil emulsion |
| Quantified Difference | Avridine induced neutralizing antibodies; comparators induced only non-neutralizing (ELISA-detectable) antibodies |
| Conditions | Mice immunized with inactivated FMDV; APC activity analyzed via sequential cell transfers |
Vaccine manufacturers must prioritize Avridine over standard oil emulsions when the generation of functional, neutralizing antibodies is a strict release criterion for the final product.
During the formulation of gonococcal protein I (PI) into liposomes, Avridine demonstrated near-quantitative incorporation of the antigen, achieving efficiencies ranging from 88% to 101%. While other positively charged lipoidal adjuvants like DDA (dimethyldioctadecylammonium bromide) share a similar charge profile, Avridine-containing liposomes could be optimized via specific pH control (dilution at pH 3) to prevent the electrostatic flocculation that otherwise plagues cationic lipid-antigen mixtures. This processability advantage ensures maximum encapsulation of expensive recombinant antigens [1].
| Evidence Dimension | Antigen incorporation efficiency into liposomes |
| Target Compound Data | 88% to 101% incorporation efficiency |
| Comparator Or Baseline | DDA and neutral liposomes |
| Quantified Difference | Near-quantitative incorporation (>88%) achieved with optimized pH control, matching or exceeding neutral baselines while providing essential positive charge |
| Conditions | Gonococcal protein I (PI) formulated in phosphatidylcholine/cholesterol liposomes |
Procurement of Avridine for liposomal vaccines ensures maximum utilization of expensive recombinant antigens during the formulation process, significantly reducing manufacturing waste.
Beyond traditional vaccines, Avridine serves as a highly effective core component in lipoidal amine-based nanocarriers (LANCs) for oligonucleotide delivery. When formulated with helper lipids (DOPE) and 5% TPGS, the Avridine-based LANC mediated highly efficient delivery of siRNA into the cytoplasm. This specific formulation achieved a significant 70% inhibition in a luciferase gene knockdown assay, demonstrating that Avridine's tertiary amino groups and nonpolar hydrocarbon chains function comparably to proprietary lipidoids in facilitating endosomal escape and gene silencing [1].
| Evidence Dimension | Luciferase gene knockdown (siRNA delivery efficiency) |
| Target Compound Data | 70% inhibition of target gene expression |
| Comparator Or Baseline | Unformulated siRNA baseline |
| Quantified Difference | 70% reduction in target gene expression |
| Conditions | LANC formulation (Avridine/DOPE/TPGS) complexed with siRNA in a luciferase reporter gene assay |
Buyers sourcing lipid components for RNAi therapeutics can utilize Avridine as a dual-functional carrier with established safety profiles and high transfection efficiency, avoiding the need for cost-prohibitive proprietary lipidoids.
Avridine is the optimal choice for formulating aerosolized or intraoculonasal vaccines, particularly in veterinary applications like avian influenza. By incorporating Avridine into liposomal suspensions (e.g., with DMPC and cholesterol), manufacturers can drive superior local IgA and respiratory lavage antibody titers compared to unadjuvanted or standard oil-emulsion vaccines[1].
For inactivated viral vaccines (such as FMDV) where standard oil emulsions only yield binding antibodies, Avridine should be procured to specifically enhance Antigen Presenting Cell (APC) activity. Its inclusion alters B-epitope presentation, ensuring the reliable induction of functional, virus-neutralizing antibodies [2].
Avridine is highly suitable as the primary cationic lipoidal amine in LANC (lipoidal amine-based nanocarrier) formulations. When combined with helper lipids like DOPE and TPGS, it achieves high cytoplasmic delivery and gene knockdown efficiency (e.g., 70% inhibition), making it a cost-effective, scalable alternative to proprietary lipidoids for RNAi therapeutics [3].